Methyl 4-(2,3-dichloropyridin-4-yl)benzoate CAS 1160474-76-9 properties
Methyl 4-(2,3-dichloropyridin-4-yl)benzoate CAS 1160474-76-9 properties
An In-depth Technical Guide to Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS 1160474-76-9)
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is a bi-aryl heterocyclic compound that serves as a valuable and versatile intermediate in discovery chemistry. Its structure, which links a functionalized benzoate ring with a reactive dichloropyridine core, presents multiple opportunities for synthetic elaboration. This guide provides a comprehensive overview of its known properties, outlines a robust and logical synthetic strategy based on modern cross-coupling chemistry, and explores its potential applications as a scaffold in the development of novel therapeutics. By detailing the mechanistic rationale behind the proposed synthesis and highlighting the latent reactivity of the molecule, this document serves as a technical resource for researchers aiming to incorporate this building block into their synthetic programs.
Introduction and Strategic Rationale
In the landscape of medicinal chemistry and materials science, substituted N-heteroarenes are privileged scaffolds due to their ability to form key interactions with biological targets and their versatile electronic properties.[1] Methyl 4-(2,3-dichloropyridin-4-yl)benzoate (CAS 1160474-76-9) emerges as a strategically important building block. It belongs to a class of compounds—aryl-pyridines—that form the core of numerous pharmacologically active agents.[1]
The molecule's value lies in its inherent modularity:
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The Methyl Benzoate Moiety: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, a key handle for amide bond formation, one of the most fundamental reactions in drug development.
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The Dichloropyridine Core: The two chlorine atoms possess differential reactivity, offering the potential for sequential, site-selective functionalization through nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions.[2] The pyridine nitrogen itself provides a site for hydrogen bonding and potential salt formation.
The synthesis of this specific molecule is driven by the need for novel, three-dimensional chemical matter in drug discovery programs. Its utility is not as an end-product but as a foundational scaffold for library synthesis, enabling rapid exploration of the surrounding chemical space to identify potent and selective modulators of biological targets.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be derived from available chemical supplier information and computational models.
| Property | Value | Source |
| CAS Number | 1160474-76-9 | [3][4] |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | [4] |
| Molecular Weight | 282.12 g/mol | [4] |
| IUPAC Name | methyl 4-(2,3-dichloropyridin-4-yl)benzoate | |
| SMILES Code | O=C(OC)C1=CC=C(C2=C(Cl)C(Cl)=NC=C2)C=C1 | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
The recommended storage condition suggests that the compound is likely a solid at room temperature and should be protected from moisture and heat to ensure long-term stability.
Caption: Chemical structure of Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.
Synthesis and Mechanistic Considerations
The most logical and industrially scalable approach for constructing the C-C bond between the pyridine and benzene rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.[1]
Retrosynthetic Analysis
The target molecule can be disconnected at the aryl-aryl bond, leading to two primary synthetic routes depending on which fragment is the organoboron species and which is the organohalide.
Caption: Retrosynthetic analysis via Suzuki cross-coupling.
Causality behind Route Selection: Route A is generally preferred. The required precursor, (2,3-dichloropyridin-4-yl)boronic acid, is commercially available, though its synthesis from a corresponding halopyridine is also feasible.[5] Methyl 4-bromobenzoate is a common and inexpensive bulk chemical. Route B requires a tri-halogenated pyridine, where achieving selective coupling at the C4 position without competing reactions at C2 could be challenging, potentially requiring more complex ligand systems and rigorous optimization.[1][2]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromobenzoate to form a Pd(II) complex. This is often the rate-determining step.
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Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), forms a boronate species. This species transfers its organic group (the dichloropyridinyl moiety) to the Pd(II) center, displacing the halide.
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Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.
Representative Experimental Protocol
This protocol is a self-validating system based on established literature procedures for Suzuki couplings of similar heteroaryl halides.[6][7]
Objective: To synthesize Methyl 4-(2,3-dichloropyridin-4-yl)benzoate.
Materials:
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(2,3-dichloropyridin-4-yl)boronic acid (1.0 eq)
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Methyl 4-bromobenzoate (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane (solvent)
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Water (co-solvent)
Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2,3-dichloropyridin-4-yl)boronic acid, methyl 4-bromobenzoate, and potassium carbonate.
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Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solution should be sparged with the inert gas for another 5-10 minutes.
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Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute with ethyl acetate and water.
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Transfer to a separatory funnel and separate the layers.
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Extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Potential Applications in Research and Drug Development
Methyl 4-(2,3-dichloropyridin-4-yl)benzoate is not an endpoint but a starting point. Its structure is a template that can be readily diversified to generate libraries of novel compounds for biological screening.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. 1160474-76-9|Methyl 4-(2,3-dichloropyridin-4-yl)benzoate|BLD Pharm [bldpharm.com]
- 5. (2,3-dichloropyridin-4-yl)boronic acid | Chemrio [chemrio.com]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
